Cas no 3169-75-3 (3-chloro-2-phenoxyaniline)

3-Chloro-2-phenoxyaniline is a halogenated aromatic amine with the molecular formula C₁₂H₁₀ClNO. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its distinct chloro and phenoxy substituents enhance reactivity, enabling selective functionalization for complex molecular frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for constructing heterocyclic compounds or as a precursor in cross-coupling reactions. Purity and consistent quality are critical for applications requiring precise chemical transformations. Proper safety measures should be observed due to potential toxicity associated with aromatic amines.
3-chloro-2-phenoxyaniline structure
3-chloro-2-phenoxyaniline structure
Product name:3-chloro-2-phenoxyaniline
CAS No:3169-75-3
MF:C12H10NOCl
Molecular Weight:219.6669
MDL:MFCD08687423
CID:1448139
PubChem ID:13102546

3-chloro-2-phenoxyaniline 化学的及び物理的性質

名前と識別子

    • 3-chloro-2-phenoxyaniline
    • 2-amino-6-carboxy-benzothiazole
    • 2-Aminobenzothiazole-6-carboxylic acid
    • CHEMBL394974
    • 2-Amino-benzothiazole-6-carboxylic acid
    • 2-aminobenzthiazole-6-carboxalic acid
    • 5-carboxy-2-aminobenzothiazole
    • 6-Benzothiazolecarboxylic acid, 2-amino-
    • 6-carboxy-2-benzothiazolamine
    • 2-Amino-benzothiazol-6-carbonsaeure
    • 2-aminobenzo[d]thiazole-6-carboxylic acid
    • 2-Amino-6-chlor-1-phenoxy-benzol
    • NSC39119
    • 2-amino-6-carboxy-benzothiazole; 2-Aminobenzothiazole-6-carboxylic acid; CHEMBL394974; 332898-48-3; 2-Amino-benzothiazole-6-carboxylic acid; 2-amino-benzothiazole-6-carboxylic acid; 2-aminobenzthiazole-6-carboxalic acid; 2-aminobenzothiazole-6-carboxylic acid; 5-carboxy-2-aminobenzothiazole; 6-Benzothiazolecarboxylic acid, 2-amino-; 6-carboxy-2-benzothiazolamine; 2-Amino-benzothiazol-6-carbonsaeure; 2-aminobenzo[d]thiazole-6-carboxylic
    • AKOS000215499
    • SCHEMBL3794304
    • EN300-306796
    • 3169-75-3
    • G53213
    • CS-0245564
    • SB79520
    • MDL: MFCD08687423
    • インチ: InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2
    • InChIKey: LVFXXXPXOSABGF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)OC2=C(C=CC=C2N)Cl

計算された属性

  • 精确分子量: 219.0450916g/mol
  • 同位素质量: 219.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 3.4

3-chloro-2-phenoxyaniline Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

3-chloro-2-phenoxyaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-306796-0.25g
3-chloro-2-phenoxyaniline
3169-75-3 95.0%
0.25g
$216.0 2025-03-19
Enamine
EN300-306796-10g
3-chloro-2-phenoxyaniline
3169-75-3 95%
10g
$2269.0 2023-09-05
Enamine
EN300-306796-1.0g
3-chloro-2-phenoxyaniline
3169-75-3 95.0%
1.0g
$528.0 2025-03-19
1PlusChem
1P01B7AJ-1g
3-Chloro-2-phenoxyaniline
3169-75-3 95%
1g
$622.00 2025-03-19
Enamine
EN300-306796-1g
3-chloro-2-phenoxyaniline
3169-75-3 95%
1g
$528.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316234-500mg
3-Chloro-2-phenoxyaniline
3169-75-3 97%
500mg
¥9518.00 2024-08-02
Aaron
AR01B7IV-1g
3-Chloro-2-phenoxyaniline
3169-75-3 95%
1g
$751.00 2025-02-09
1PlusChem
1P01B7AJ-50mg
3-Chloro-2-phenoxyaniline
3169-75-3 95%
50mg
$148.00 2025-03-19
1PlusChem
1P01B7AJ-10g
3-chloro-2-phenoxyaniline
3169-75-3 95%
10g
$2867.00 2024-05-05
1PlusChem
1P01B7AJ-100mg
3-Chloro-2-phenoxyaniline
3169-75-3 95%
100mg
$204.00 2025-03-19

3-chloro-2-phenoxyaniline 関連文献

3-chloro-2-phenoxyanilineに関する追加情報

Professional Introduction to 3-chloro-2-phenoxyaniline (CAS No. 3169-75-3)

3-chloro-2-phenoxyaniline, identified by its Chemical Abstracts Service (CAS) number 3169-75-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a chloro substituent on a phenoxyl ring attached to an aniline backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The structural peculiarities of 3-chloro-2-phenoxyaniline make it a valuable intermediate in the development of various bioactive molecules.

The compound’s molecular structure comprises a benzene ring substituted with a phenoxy group at the 2-position and a chlorine atom at the 3-position, linked to an amino group. This arrangement imparts unique reactivity, enabling its use in diverse chemical transformations. The presence of both electron-withdrawing and electron-donating groups facilitates its participation in nucleophilic aromatic substitution reactions, making it a cornerstone in the synthesis of more complex molecules.

In recent years, 3-chloro-2-phenoxyaniline has been extensively studied for its potential in drug discovery. Its structural motif is reminiscent of several pharmacologically active agents, suggesting its utility as a scaffold for developing new therapeutic entities. Researchers have leveraged its reactivity to introduce various functional groups, thereby tailoring the molecule for specific biological targets.

One of the most compelling areas of research involving 3-chloro-2-phenoxyaniline is its role in anticancer drug development. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in tumor proliferation and survival. For instance, modifications to the phenoxy group have been explored to enhance binding affinity to target proteins such as kinases and transcription factors. These findings underscore the importance of 3-chloro-2-phenoxyaniline as a building block in oncology research.

Beyond oncology, 3-chloro-2-phenoxyaniline has shown promise in addressing other therapeutic challenges. Its incorporation into molecular frameworks has led to the development of novel compounds with antimicrobial and anti-inflammatory properties. The ability to modify its structure allows chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles, making it an indispensable tool in medicinal chemistry.

The synthesis of 3-chloro-2-phenoxyaniline itself is an intricate process that requires careful optimization. Traditional methods often involve multi-step sequences starting from readily available aromatic precursors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities. These advancements not only enhance the accessibility of 3-chloro-2-phenoxyaniline but also pave the way for more sophisticated derivatives.

In conclusion, 3-chloro-2-phenoxyaniline (CAS No. 3169-75-3) represents a critical compound with far-reaching implications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel bioactive molecules. As scientific understanding progresses, the applications of this compound are expected to expand, further solidifying its role in advancing human health and well-being.

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